molecular formula C23H22N2O3S B2913249 N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-81-3

N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2913249
CAS RN: 863004-81-3
M. Wt: 406.5
InChI Key: DLABZKYRSUZGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Derivatives:

  • A study by Yu et al. (2014) detailed the synthesis of novel acetamide derivatives, including those similar in structure to N-(2,4-dimethylphenyl)-acetamide, using carbodiimide condensation. This research contributes to the development of new synthetic methodologies for such compounds.
  • In a similar vein, Nguyen et al. (2018) described the synthesis of a benzothiazepine derivative, which shares structural similarities with the compound . This work provides insight into the chemical reactions and processes involved in creating such complex molecules.

Structural and Biological Activities:

  • The study by Hu Jingqian et al. (2016) focused on the synthesis and crystal structure of a compound structurally related to N-(2,4-dimethylphenyl)-acetamide. The research also explored its moderate herbicidal and fungicidal activities, indicating potential agricultural applications.
  • A research by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the compound of interest, showed notable anticonvulsant activities. This suggests potential applications in developing new antiepileptic drugs.

Antitumor and Antimicrobial Potential:

  • Yurttaş et al. (2015) conducted a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to N-(2,4-dimethylphenyl)-acetamide. They found significant anticancer activity against some cancer cell lines, highlighting its potential in cancer research (Yurttaş et al., 2015).
  • Research on 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, similar to the compound of interest, revealed inhibitory activities against leukotriene B(4) and growth inhibitory effects on human pancreatic cancer cells (Kuramoto et al., 2008).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-15-9-10-17(16(2)12-15)24-22(26)14-25-18-6-3-4-8-20(18)29-21(13-23(25)27)19-7-5-11-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABZKYRSUZGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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